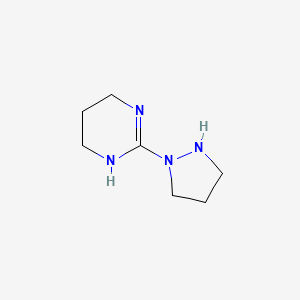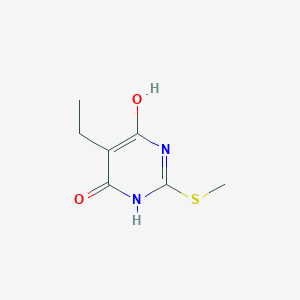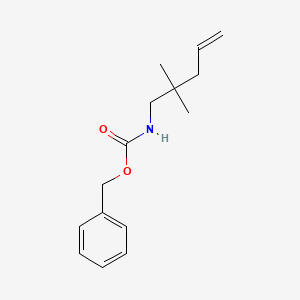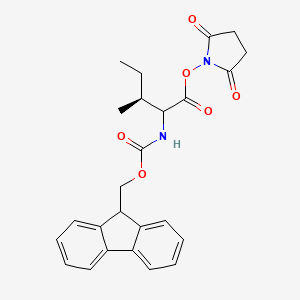![molecular formula C11H13ClN2 B13094280 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride](/img/structure/B13094280.png)
2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride is an organic compound belonging to the class of benzazepines. These compounds are characterized by a benzene ring fused to an azepine ring, which is a seven-membered heterocycle containing one nitrogen atom
Méthodes De Préparation
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride can be achieved through several synthetic routes. One common method involves the use of aluminum chloride and 1,1-dichloroethane at temperatures ranging from 0 to 20°C . Another method involves the use of sodium hydroxide and bromine at 20°C, followed by the addition of hydrochloric acid and water under reflux conditions for 120 hours . These methods highlight the importance of precise reaction conditions and the use of specific reagents to achieve the desired product.
Analyse Des Réactions Chimiques
2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, sodium hydroxide, and hydrochloric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reactant in the synthesis of other compounds, such as adamantane derivatives that act as cannabinoid receptor 2 agonists . In biology and medicine, benzazepines, including 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride, are studied for their potential therapeutic effects in treating cardiovascular diseases . Additionally, this compound is used in the development of new materials and industrial processes due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride can be compared with other similar compounds, such as 2,3,4,5-Tetrahydro-1H-benzo[b]azepine and 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one These compounds share a similar benzazepine structure but differ in their specific functional groups and chemical properties
Propriétés
Formule moléculaire |
C11H13ClN2 |
|---|---|
Poids moléculaire |
208.69 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydro-1H-2-benzazepine-7-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-9-3-4-11-8-13-5-1-2-10(11)6-9;/h3-4,6,13H,1-2,5,8H2;1H |
Clé InChI |
WUKRBKBYXOLFJI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CNC1)C=CC(=C2)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate](/img/structure/B13094212.png)
![6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13094215.png)


![2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094239.png)
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine](/img/structure/B13094243.png)
![(9S,11R)-5,11-dimethyl-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5-diene](/img/structure/B13094251.png)
![Pyrimido[4,5-d]pyridazin-4(1H)-one](/img/structure/B13094263.png)



